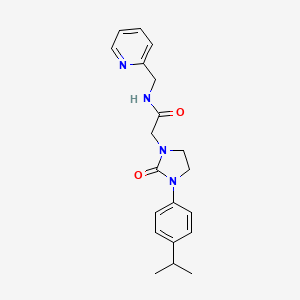

2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide, also known as CPI-455, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CPI-455 was first synthesized in 2013 by Pfizer, and since then, numerous studies have been conducted to investigate its mechanism of action and potential uses.

Applications De Recherche Scientifique

Corrosion Inhibitors

Compounds with structural similarities, particularly those featuring acetamide derivatives and imidazolidine frameworks, have been explored for their corrosion inhibition properties. For instance, Yıldırım and Cetin (2008) investigated 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives synthesized via amidation reactions. These compounds, along with derivatives of isoxazolidine and isoxazoline, were evaluated for their efficiency in preventing steel corrosion in acidic and paraffin-based mineral oil mediums, showing promising inhibition efficiencies (Yıldırım & Cetin, 2008).

Antimicrobial Agents

Derivatives of acetamide and imidazolidine have also been synthesized and evaluated for their antimicrobial activities. Gouda et al. (2010) described the synthesis of new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, including 2-(5-oxothiazolidinone)-cyanoacetamido derivatives. These compounds exhibited promising antimicrobial activities, highlighting the potential of such derivatives in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Fluorescent Probes for Mercury Ion

The synthesis of imidazo[1,2-a]pyridine derivatives has been reported, which include the reaction of β-lactam carbenes with 2-pyridyl isonitriles. These compounds have been demonstrated to be efficient fluorescent probes for mercury ions in both acetonitrile and buffered aqueous solutions, indicating their potential application in environmental monitoring and chemical sensing (Shao et al., 2011).

Synthesis of Heterocyclic Assemblies

Obydennov et al. (2017) showed that 2-(1,3-thiazolidin-2-ylidene)acetamides could be used in cyclocondensation reactions, leading to the formation of new heterocyclic assemblies like 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones. This research demonstrates the versatility of acetamide and imidazolidine derivatives in synthesizing complex heterocyclic structures with potential pharmaceutical applications (Obydennov et al., 2017).

Mécanisme D'action

Target of action

The compound contains an imidazole ring, which is a common structural motif in many biologically active molecules. Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .

Mode of action

The exact nature of these interactions would depend on the specific targets of the compound .

Biochemical pathways

Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Imidazole derivatives are often involved in a variety of biological processes, so this compound could potentially influence multiple pathways .

Result of action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the diverse biological activities of imidazole derivatives, the effects could potentially be quite varied .

Propriétés

IUPAC Name |

2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2/c1-15(2)16-6-8-18(9-7-16)24-12-11-23(20(24)26)14-19(25)22-13-17-5-3-4-10-21-17/h3-10,15H,11-14H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTIPNQBYCNIHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2943091.png)

![N-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2943095.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2943099.png)

![2-Methyl-4-(4-pyridazin-3-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2943100.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2943101.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2943109.png)

![3-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2943111.png)

![6-Amino-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2943113.png)